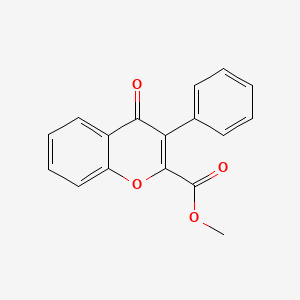

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate

CAS No.: 51081-70-0

Cat. No.: VC2869708

Molecular Formula: C17H12O4

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51081-70-0 |

|---|---|

| Molecular Formula | C17H12O4 |

| Molecular Weight | 280.27 g/mol |

| IUPAC Name | methyl 4-oxo-3-phenylchromene-2-carboxylate |

| Standard InChI | InChI=1S/C17H12O4/c1-20-17(19)16-14(11-7-3-2-4-8-11)15(18)12-9-5-6-10-13(12)21-16/h2-10H,1H3 |

| Standard InChI Key | JNMZXJKKCNQYAM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |

Introduction

| Parameter | Information |

|---|---|

| CAS No. | 51081-70-0 |

| Molecular Formula | C17H12O4 |

| Molecular Weight | 280.27 g/mol |

| IUPAC Name | methyl 4-oxo-3-phenylchromene-2-carboxylate |

| Standard InChI | InChI=1S/C17H12O4/c1-20-17(19)16-14(11-7-3-2-4-8-11)15(18)12-9-5-6-10-13(12)21-16/h2-10H,1H3 |

| Standard InChIKey | JNMZXJKKCNQYAM-UHFFFAOYSA-N |

| Typical Purity | Not less than 98% |

| Storage Condition | Refrigerated (2-4°C) |

Table 1: Basic molecular information of Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate

Structural Characteristics

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate features a distinctive molecular architecture consisting of:

-

A chromone core (4H-chromen-4-one) - a heterocyclic system with a benzene ring fused to a pyrone ring

-

A phenyl group at position 3

-

A methyl carboxylate group at position 2

-

A carbonyl (oxo) group at position 4

The structural arrangement contributes significantly to the compound's chemical reactivity and biological properties. The presence of the carbonyl group at position 4 and the carboxyl ester at position 2 creates an extended conjugated system that influences the electronic distribution within the molecule .

Physical and Chemical Properties

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate exhibits several characteristic physical and chemical properties that are important for its applications:

Physical Properties

The compound typically appears as a crystalline solid with defined melting points, though specific melting point data varies across literature sources. Due to its aromatic and heterocyclic nature, it demonstrates limited water solubility but is soluble in organic solvents such as dichloromethane, chloroform, and DMSO .

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

-

The ester group at position 2 can undergo hydrolysis to form the corresponding carboxylic acid.

-

The carbonyl group at position 4 can participate in nucleophilic addition reactions.

-

The aromatic rings provide sites for electrophilic substitution reactions.

-

The heterocyclic oxygen in the chromone core influences the electronic distribution and reactivity patterns .

Synthesis Methods

General Synthetic Approaches

The synthesis of chromone derivatives typically involves condensation reactions between appropriate aldehydes and 1,3-diketones or their equivalents. For Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate, several synthetic routes have been reported in the literature.

Spectroscopic Characterization

Characterization of Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate is typically performed using various spectroscopic techniques:

Mass Spectrometry

Mass spectrometry is valuable for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 280, corresponding to the molecular weight of C₁₇H₁₂O₄ .

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

-

Ester carbonyl stretching (approximately 1730-1750 cm⁻¹)

-

Chromone C=O stretching (approximately 1650-1680 cm⁻¹)

-

Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

Pharmacological Activities and Applications

Anti-inflammatory Properties

Chromone derivatives have demonstrated anti-inflammatory effects through various mechanisms, including inhibition of inflammatory mediators and modulation of immune responses.

Antioxidant Activities

The chromone core structure often confers antioxidant properties, enabling these compounds to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate belongs to a broader family of chromone derivatives with various structural modifications. Table 2 compares this compound with several related structures:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Biological Activities |

|---|---|---|---|---|

| Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate | C₁₇H₁₂O₄ | 280.27 | Base structure | Anti-inflammatory, antioxidant, anticancer |

| methyl 2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate | C₁₈H₁₄O₅ | 310.3 | Methoxy group on phenyl ring, carboxylate at position 3 | Similar to base structure with potentially modified potency |

| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | - | - | Carboxamide instead of carboxylate, different ring system | Potential anti-austerity agent against cancer cells |

| 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | C₁₆H₉BrO₅ | - | Bromo substitution, hydroxyl group, free carboxylic acid | Enhanced anticancer and antimicrobial activities |

Table 2: Comparison of Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate with related compounds

Current Research and Future Perspectives

Research Trends

Current research on chromone derivatives focuses on:

-

Structure-activity relationship studies to optimize biological activities

-

Development of targeted drug delivery systems

-

Exploration of synergistic effects with established therapeutic agents

-

Investigation of mechanisms of action at the molecular level

Future Research Directions

Future investigations may explore:

-

Detailed structure-activity relationship studies specifically for Methyl 4-oxo-3-phenyl-4H-chromene-2-carboxylate

-

Development of more efficient and environmentally friendly synthetic routes

-

Evaluation of potential applications beyond medicinal chemistry, such as in material science or as photosensitizers

-

Exploration of the compound's potential as a starting material for the synthesis of more complex bioactive molecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume